nor-NOHA acetate

説明

Significance of L-Arginine Metabolism in Physiological and Pathophysiological Processes

L-arginine is a versatile amino acid that serves not only as a building block for proteins but also as a precursor for the synthesis of a variety of biologically active molecules. researchgate.net Its metabolic pathways are crucial for numerous bodily functions and can be broadly categorized by the enzymes that initiate them: arginase, nitric oxide synthase (NOS), arginine:glycine amidinotransferase, and arginine decarboxylase. nih.gov These pathways yield vital compounds such as nitric oxide (NO), urea (B33335), ornithine, polyamines, proline, creatine, and agmatine. nih.gov

The significance of these metabolites underscores the importance of L-arginine metabolism:

Nitric Oxide (NO) Synthesis: Produced by NOS, NO is a critical signaling molecule involved in a vast array of physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses. researchgate.netbenthamopenarchives.com

Urea Cycle and Ammonia Detoxification: In the liver, arginase converts L-arginine to ornithine and urea, a key step in the urea cycle for detoxifying ammonia, which is highly toxic to the central nervous system. researchgate.netnih.gov

Polyamine and Proline Synthesis: The ornithine produced by arginase is a precursor for the synthesis of polyamines (like putrescine, spermidine (B129725), and spermine) and proline. nih.govfrontiersin.org Polyamines are essential for cellular proliferation and tissue repair, while proline is a major component of collagen, crucial for wound healing. researchgate.netfrontiersin.orgsemanticscholar.org

Immune Response: The metabolic fate of L-arginine in immune cells like macrophages is a key determinant of the immune response. frontiersin.orgsemanticscholar.org Macrophages can be polarized into different phenotypes (M1 or M2) based on whether they primarily utilize the NOS or arginase pathway, influencing inflammation and pathogen defense. frontiersin.orgsemanticscholar.org

Given its central role, dysregulation of L-arginine metabolism is implicated in various pathophysiological conditions, including cardiovascular diseases, endothelial dysfunction, cancer, and chronic inflammation. researchgate.netfrontiersin.org

Overview of Arginase and Nitric Oxide Synthase Interplay

Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate: L-arginine. ahajournals.orgnih.gov This competition is a critical regulatory point in cellular function, as the activation of one pathway can limit the substrate available for the other. ahajournals.org

Arginase: This enzyme hydrolyzes L-arginine to produce ornithine and urea. researchgate.netfrontiersin.org There are two main isoforms: Arginase I, a cytosolic enzyme highly expressed in the liver, and Arginase II, a mitochondrial enzyme found in various extrahepatic tissues. researchgate.netbenthamopenarchives.com Increased arginase activity can deplete L-arginine pools, thereby reducing the amount of substrate available for NOS. ahajournals.org

Nitric Oxide Synthase (NOS): This family of enzymes catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. frontiersin.orgcaymanchem.com The reduction in NO production due to substrate depletion by arginase can lead to conditions like endothelial dysfunction, where blood vessels lose their ability to relax properly. ahajournals.org

The interplay is complex; while some studies suggest that upregulated arginase can constrain NO synthesis, others indicate that under conditions of continuous L-arginine supply, as seen in vivo, arginase may not directly outcompete NOS for the substrate. ahajournals.orgnih.gov Instead, factors like L-arginine transporters and its utilization in protein synthesis might have a more significant impact on NOS activity. nih.gov Nonetheless, the balance between these two enzymes is crucial for maintaining cellular homeostasis.

Introduction to nor-NOHA acetate (B1210297) as a Research Tool

Nor-NOHA acetate is a potent and specific inhibitor of arginase. caymanchem.comglpbio.com Its full chemical name is 2S-amino-4-[[(hydroxyamino)iminomethyl]amino]-butanoic acid, diacetate. caymanchem.combiomol.com It acts as a reversible and competitive inhibitor, making it an invaluable tool for studying the physiological and pathological roles of arginase. selleckchem.comrndsystems.com

A key feature of nor-NOHA that makes it particularly useful for research is its selectivity. Unlike the related compound Nω-hydroxy-L-arginine (NOHA), which is an intermediate in the NOS pathway and can also inhibit NOS, nor-NOHA is not a substrate for or an inhibitor of any of the NOS isoforms. ahajournals.orgnih.govcaymanchem.combiomol.com This specificity allows researchers to inhibit arginase activity without directly interfering with the NO synthesis pathway, enabling a clearer investigation of the interplay between the two enzymes. ahajournals.orgnih.gov

By inhibiting arginase, nor-NOHA effectively increases the availability of L-arginine for the NOS pathway, leading to enhanced NO production. ahajournals.orgapexbt.com This property has been leveraged in numerous studies to explore the consequences of arginase inhibition in various models, including endothelial dysfunction, immunosuppression, and metabolism. medchemexpress.commedchemexpress.com For instance, research has shown that nor-NOHA can restore endothelial function in aged blood vessels by increasing NO bioavailability. ahajournals.org It is significantly more potent than NOHA as an arginase inhibitor. nih.govcaymanchem.com

Table 1: Inhibitory Potency of nor-NOHA

| Parameter | Enzyme Source | Value | Reference |

|---|---|---|---|

| IC50 | Rat Liver Arginase | < 1 µM - 2 µM | selleckchem.comsigmaaldrich.com |

| IC50 | Arginase in Aorta | < 1 µM | selleckchem.com |

| IC50 | Murine Macrophage Arginase | 10-12 µM | nih.govcaymanchem.com |

| Ki | Rat Liver Arginase | 0.5 µM | selleckchem.comcaymanchem.com |

| Selectivity | Human Arginase II vs I | 10-fold | rndsystems.com |

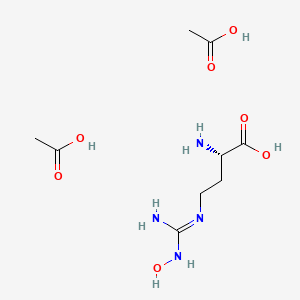

Structure

3D Structure of Parent

特性

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYTZJPYBMTCT-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Arginase Inhibition by Nor Noha Acetate

Arginase Inhibition Dynamics

The interaction between nor-NOHA acetate (B1210297) and arginase is characterized by specific kinetic properties that define its inhibitory action. These dynamics explain its effectiveness in blocking the enzyme's catalytic function.

Reversible and Competitive Inhibition Characteristics

Nor-NOHA acetate is established as a reversible and competitive inhibitor of arginase. medchemexpress.comrndsystems.comglpbio.comselleckchem.comselleck.co.jpncats.io This mode of inhibition means that this compound binds to the active site of the arginase enzyme, the same site where the natural substrate, L-arginine, would bind. By occupying this site, it directly competes with L-arginine, preventing the substrate from binding and undergoing catalysis. ncats.io The inhibition is reversible, indicating that the inhibitor does not form a permanent, covalent bond with the enzyme. medchemexpress.comglpbio.commedchemexpress.com X-ray crystallography studies have revealed that nor-NOHA inhibits arginase by displacing the metal-bridging hydroxide (B78521) ion within the enzyme's manganese cluster with its N-hydroxy group. frontiersin.org

Binding Affinity and Potency for Arginase Enzymes

The potency of this compound as an arginase inhibitor is quantified by its binding affinity (Ki) and its half-maximal inhibitory concentration (IC50). It is considered a high-affinity inhibitor, with its affinity for the arginase active site reported to be in the nanomolar range. ncats.ionih.gov

Studies have shown it to be a very potent inhibitor of rat liver arginase, with a Ki value of 0.5 µM. selleckchem.comselleck.co.jpcaymanchem.com This represents a significantly stronger inhibition compared to Nω-hydroxy-L-arginine (NOHA), a related compound, for which nor-NOHA is 20-fold more potent against rat liver arginase. caymanchem.com Similarly, its IC50 value for liver arginase is reported as 0.5 µM. selleckchem.comsigmaaldrich.com For arginase found in the aorta, the IC50 is less than 1 µM. glpbio.comselleckchem.comselleck.co.jp In studies involving murine macrophages, this compound demonstrates an IC50 of approximately 10-12 µM, making it about 40 times more potent than NOHA in this context. glpbio.comcaymanchem.comnih.gov

| Enzyme Source | Inhibitory Value Type | Value (µM) | Reference |

|---|---|---|---|

| Rat Liver Arginase | Ki | 0.5 | selleckchem.comselleck.co.jpcaymanchem.com |

| Rat Liver Arginase | IC50 | 0.5 | selleckchem.comsigmaaldrich.com |

| Aorta Arginase | IC50 | <1 | glpbio.comselleckchem.comselleck.co.jp |

| Unstimulated Murine Macrophage Arginase | IC50 | 12 ± 5 | nih.gov |

| Stimulated Murine Macrophage Arginase | IC50 | 10 ± 3 | nih.gov |

Differential Inhibition of Arginase Isoforms

There are two main isoforms of arginase in mammals: Arginase 1 (ARG1), which is cytosolic and highly expressed in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme found in various tissues, including the kidney. researchgate.net this compound exhibits a differential pattern of inhibition towards these two isoforms.

Arginase 1 (ARG1) Inhibition

This compound is an effective inhibitor of ARG1. The inhibition constant (Ki) for its action on human arginase I has been reported to be 500 nM (or 0.5 µM). frontiersin.org Studies on HepG2 cells, a human liver cancer cell line that expresses ARG1, have indicated that this compound can inhibit ARG1, leading to downstream effects such as apoptosis and reduced cell invasion. glpbio.comapexbt.com

Arginase 2 (ARG2) Inhibition

The compound shows a notably higher potency for ARG2 compared to ARG1. The reported Ki value for human arginase II is 50 nM, indicating a much stronger binding affinity for this isoform. frontiersin.org Research has shown that this compound can induce apoptosis specifically in ARG2-expressing leukemic cells under hypoxic conditions. medchemexpress.comglpbio.commedchemexpress.com However, further studies using CRISPR/Cas9 to genetically remove ARG2 found that the anti-leukemic effects of nor-NOHA persisted, suggesting that this particular activity might be an off-target effect and not solely attributable to ARG2 inhibition. nih.gov

Isoform Selectivity Profiles

Based on the reported binding affinities, this compound demonstrates a clear isoform selectivity. It is approximately 10-fold more selective for human Arginase II over Arginase I. rndsystems.comncats.iofrontiersin.org This preferential inhibition is evident from the disparity in their respective Ki values.

| Arginase Isoform | Ki Value (nM) | Reference |

|---|---|---|

| Arginase 1 (ARG1) | 500 | frontiersin.org |

| Arginase 2 (ARG2) | 50 | frontiersin.org |

Impact on L-Arginine Metabolism

Modulation of L-Arginine Hydrolysis

The primary function of arginase is the hydrolysis of L-arginine. caymanchem.com By inhibiting this enzyme, this compound directly modulates this metabolic process. Treatment with this compound significantly reduces the breakdown of L-arginine. glpbio.com In studies involving various cell types, the presence of this compound leads to a preservation of intracellular L-arginine levels, which would otherwise be depleted by arginase activity. glpbio.comresearchgate.net For instance, in endothelial cells, nor-NOHA inhibition of arginase by 98% resulted in a 14% increase in total cellular L-arginine concentrations. ncats.io This confirms its role in preventing the catalytic conversion of L-arginine by arginase.

Regulation of L-Ornithine and Urea (B33335) Production

As a direct consequence of inhibiting L-arginine hydrolysis, this compound effectively downregulates the production of L-ornithine and urea. researchgate.netphysiology.org These two molecules are the end products of the arginase-catalyzed reaction. nih.gov Research has demonstrated that in the presence of nor-NOHA, the levels of L-ornithine are significantly reduced. ncats.ioresearchgate.net For example, arginase inhibition in endothelial cells led to a 17% decrease in total cellular concentrations of ornithine. ncats.io This reduction in L-ornithine availability can have further downstream effects, as L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation. nih.govphysiology.org Similarly, urea production is markedly decreased when arginase activity is blocked by nor-NOHA. physiology.org

Effect of nor-NOHA on L-Arginine Metabolites in Endothelial Cells

| Metabolite | Change in Concentration | Reference |

|---|---|---|

| L-Arginine | 14% Increase | ncats.io |

| L-Ornithine | 17% Decrease | ncats.io |

| Putrescine | 65% Decrease | ncats.io |

| Spermidine (B129725) | 74% Decrease | ncats.io |

Interplay with Nitric Oxide Synthase (NOS) Pathway

L-Arginine Bioavailability for NOS Activity

In many physiological and pathological contexts, arginase and nitric oxide synthase (NOS) are co-expressed and compete for their common substrate, L-arginine. frontiersin.orgahajournals.org The activity of one enzyme can therefore directly influence the substrate availability for the other. nih.gov By inhibiting arginase, this compound effectively limits the consumption of L-arginine through the urea cycle. This action preserves the intracellular pool of L-arginine, thereby increasing its bioavailability for the NOS pathway. ahajournals.orgnih.gov This is particularly important in environments where L-arginine may become a limiting factor for NO production, a phenomenon sometimes referred to as the "arginine paradox". ahajournals.org Unlike some other arginase inhibitors, nor-NOHA is not a substrate or inhibitor for any of the three NOS isoforms (nNOS, iNOS, eNOS), making it a specific tool to study the interplay between these two enzymatic pathways. caymanchem.comnih.govahajournals.org

Nitric Oxide (NO) Production Enhancement

With increased L-arginine availability for NOS, the synthesis of nitric oxide (NO) is consequently enhanced. nih.gov The NOS enzyme catalyzes the conversion of L-arginine to NO and L-citrulline. nih.govwikipedia.org Studies have consistently shown that the inhibition of arginase by nor-NOHA leads to an increase in the production of NO and its by-product, L-citrulline. nih.govnih.gov This effect is observed in various settings, including macrophages and endothelial cells, where the competition for L-arginine is a critical determinant of vascular function and immune response. nih.govahajournals.org The enhancement of NO production is a key mechanism through which this compound can influence physiological processes such as vasodilation. ahajournals.org It is important to note, however, that one study found nor-NOHA can spontaneously release an NO-like molecule in certain cell culture conditions, which could be a confounding factor in some experimental designs. nih.gov

Influence on NOS Uncoupling and Oxidative Stress Pathways

Under conditions of substrate (L-arginine) limitation or cofactor deficiency, the endothelial NOS (eNOS) enzyme can become "uncoupled". nih.gova4m.com In this dysfunctional state, eNOS no longer produces NO but instead generates superoxide (B77818) anions (O₂⁻), a reactive oxygen species (ROS). nih.govresearchgate.net This switch from NO to superoxide production contributes significantly to oxidative stress and endothelial dysfunction. nih.govnih.gov

By ensuring a sufficient supply of L-arginine, this compound can help prevent or reverse eNOS uncoupling. frontiersin.orgnih.gov By blocking the arginase-mediated depletion of L-arginine, nor-NOHA maintains substrate levels necessary for coupled eNOS function, thereby promoting NO synthesis over superoxide generation. glpbio.comfrontiersin.org This action reduces the production of harmful ROS and mitigates oxidative stress within the vasculature. glpbio.comnih.gov The reduction in superoxide production also prevents the scavenging of NO by superoxide to form peroxynitrite, another damaging oxidant, further preserving NO bioavailability. nih.govnih.gov

Cellular and Subcellular Effects of Nor Noha Acetate

Regulation of Cell Proliferation and Viability

Nor-NOHA acetate (B1210297) demonstrates significant regulatory effects on the fundamental cellular processes of proliferation and survival. Its influence is highly dependent on the cell type and the surrounding microenvironment, particularly oxygen availability. The compound can halt the growth of certain cell lines and trigger programmed cell death, or apoptosis, through distinct mechanisms.

Nor-NOHA acetate has been identified as an inducer of apoptosis in several cell types, most notably in cancer cells. nih.gov For instance, in hepatocellular carcinoma HepG2 cells, treatment with this compound leads to an increase in programmed cell death. nih.gov This effect is often dose-dependent and linked to the compound's ability to modulate key cellular pathways involved in survival and death signaling.

A critical aspect of this compound's pro-apoptotic activity is its dependence on hypoxic conditions (low oxygen). nih.gov In leukemic cell lines, this compound shows little effect on cell viability under normal oxygen levels (normoxia). glpbio.com However, under hypoxic conditions (e.g., 1.5% O₂), it significantly induces apoptosis in a dose-dependent manner. glpbio.commedchemexpress.comresearchgate.net This selective action is crucial, as many solid tumors and leukemic niches are characterized by a hypoxic microenvironment, which often contributes to therapy resistance. nih.govnih.gov Research indicates that co-treatment with this compound can overcome this hypoxia-mediated resistance to certain kinase inhibitors, such as imatinib (B729) in CML cells. nih.govnih.gov The mechanism appears linked to the cellular stress response under low oxygen, where the compound's effects are amplified. While the precise pathway is complex, it has been shown that the pro-apoptotic protein Noxa, which is induced by hypoxia-inducible factor 1α (HIF-1α), can mediate hypoxic cell death. nih.gov

The induction of apoptosis by this compound is particularly effective in cells that express Arginase 2 (ARG2), an enzyme often overexpressed in cancer cells like chronic myeloid leukemia (CML) and required for the generation of polyamines necessary for cell growth. nih.govresearchgate.net Studies have demonstrated that leukemic cell lines expressing and upregulating ARG2 under hypoxia are more sensitive to apoptosis induced by this compound. glpbio.comresearchgate.net

Interestingly, while the compound's pro-apoptotic effect correlates with ARG2 expression, some evidence suggests the mechanism may be an off-target effect and not a direct result of ARG2 inhibition. nih.gov Research using CRISPR/Cas9 to genetically remove the ARG2 gene found that its ablation did not affect the viability of leukemic cells or their sensitivity to this compound. nih.govnih.gov This indicates that while this compound has significant anti-leukemic activity in ARG2-expressing hypoxic cells, the effect might be independent of its function as an arginase inhibitor. nih.govglpbio.com

| Cell Line | Condition | Effect of this compound | Key Finding |

|---|---|---|---|

| K562 (Leukemia) | Hypoxia (1.5% O₂) | Dose-dependent induction of apoptosis. medchemexpress.comresearchgate.net | Activity is specific to hypoxic conditions. nih.gov |

| KCL22 (Leukemia) | Hypoxia + Imatinib | Attenuates hypoxia-mediated resistance to imatinib. medchemexpress.commedchemexpress.com | Overcomes drug resistance in hypoxic environments. nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Normoxia | Induces apoptosis. nih.govglpbio.com | Inhibits Arg1, increases P53 expression. nih.gov |

In addition to inducing cell death, this compound can inhibit cellular proliferation. glpbio.com In HepG2 liver cancer cells, the compound effectively curtails cell growth. nih.gov Similarly, studies on bovine mammary epithelial cells have shown that this compound reduces cellular proliferation. glpbio.com Research on murine renal cell carcinoma cell lines also demonstrated that this compound significantly inhibited the proliferation of the CL-19 cell line, which has high arginase activity. researchgate.net This anti-proliferative effect is often linked to the depletion of L-arginine, which suppresses T-cell proliferation by downregulating the CD3ζ chain, a key component of the T-cell receptor complex. researchgate.net

| Cell Type | Observed Effect | Associated Mechanism |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation. nih.gov | Inhibition of Arginase 1 (Arg1). nih.gov |

| Bovine Mammary Epithelial Cells | Reduced cellular proliferation. glpbio.com | Not specified. |

| CL-19 (Murine Renal Cell Carcinoma) | Significant inhibition of proliferation. researchgate.net | Inhibition of arginase activity. researchgate.net |

Apoptosis Induction in Specific Cell Types

Modulation of Cellular Migration and Invasion

The metastatic spread of cancer cells relies on their ability to migrate and invade surrounding tissues. This compound has been shown to impede these processes in certain cancer cells. glpbio.com In studies involving HepG2 hepatocellular carcinoma cells, this compound inhibited both cell migration and invasion. nih.gov The proposed mechanism involves the inhibition of Arginase 1 (Arg1). nih.gov This inhibition leads to an increase in the expression of inducible nitric oxide synthase (iNOS) and a subsequent rise in the concentration of nitric oxide (NO). nih.gov This cascade of events results in the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix, and the upregulation of E-cadherin (ECD), a protein essential for cell-to-cell adhesion. nih.gov The decrease in MMP-2 and increase in E-cadherin collectively reduce the cells' invasive and migratory capabilities. nih.gov

Influence on Macrophage Polarization and Function

Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2). frontiersin.org The metabolic pathway of arginine is a key determinant of this polarization. frontiersin.org this compound significantly influences this process. nih.gov

In murine macrophages, this compound acts as a potent inhibitor of arginase in both unstimulated and lipopolysaccharide (LPS)-stimulated cells. nih.gov By inhibiting arginase, which is characteristic of the M2 phenotype, this compound shifts the balance of arginine metabolism towards the nitric oxide synthase (NOS) pathway, which produces NO and is a hallmark of the M1 phenotype. nih.govnih.gov Studies have shown that treating murine RAW 264.7 macrophages with this compound polarizes them towards an M1 phenotype. nih.gov This shift is associated with increased NO production and enhanced antibacterial activity, such as a reduction of Mycobacterium tuberculosis (Mtb) within the macrophages. nih.govmdpi.com This makes this compound a useful tool for studying the interplay between arginase and NOS pathways and for modulating immune responses in diseases where macrophage function is critical. nih.govmdpi.com

M1 Phenotype Promotion

Macrophages can be broadly categorized into two main phenotypes: the pro-inflammatory M1 phenotype, which is involved in pathogen killing, and the anti-inflammatory M2 phenotype, associated with tissue repair and immune suppression. The metabolic pathway of L-arginine is a central determinant of this polarization. nih.gov The M1 phenotype is characterized by the metabolism of L-arginine via nitric oxide synthase (NOS) to produce nitric oxide (NO), a potent antimicrobial molecule. nih.gov Conversely, the M2 phenotype is distinguished by the expression of arginase, which diverts L-arginine towards the production of ornithine and polyamines, promoting cellular proliferation and repair. nih.gov

Treatment with this compound has been shown to polarize murine macrophages toward the M1 phenotype. nih.gov This is evidenced by changes in the expression of cell surface and intracellular markers. In studies using RAW 264.7 macrophage cells, nor-NOHA treatment led to an increased percentage of cells expressing M1 markers such as CD80, IL-1β, and inducible nitric oxide synthase (iNOS or NOS2). nih.govresearchgate.net Simultaneously, a decrease was observed in the expression of M2 markers like the mannose receptor (CD206), IL-10, and arginase-1 (Arg1). nih.govresearchgate.net Further research has shown that administering the arginase inhibitor nor-NOHA leads to a significant reduction in the accumulation of M2 macrophages around growing collateral arteries, supporting its role in shifting the macrophage balance away from the M2 phenotype. nih.gov

Table 1: Effect of nor-NOHA on Macrophage Phenotype Markers

| Marker | Phenotype Association | Effect of nor-NOHA Treatment | Reference |

| CD80 | M1 | Increased Expression | researchgate.net, nih.gov |

| IL-1β | M1 | Increased Expression | researchgate.net, nih.gov |

| NOS2 (iNOS) | M1 | Increased Expression | researchgate.net, nih.gov |

| CD206 | M2 | Decreased Expression | researchgate.net, nih.gov |

| IL-10 | M2 | Decreased Expression | researchgate.net, nih.gov |

| Arg1 | M2 | Decreased Expression | researchgate.net, nih.gov |

Enhancement of Antimicrobial Activity in Macrophages

A direct consequence of promoting the M1 phenotype is the enhancement of the macrophage's ability to kill pathogens. By inhibiting arginase, nor-NOHA ensures a greater availability of the substrate L-arginine for the iNOS enzyme. This results in increased production of nitric oxide (NO), a key component of the cell's antimicrobial arsenal. nih.gov

In in vitro studies involving murine macrophages infected with Mycobacterium tuberculosis (Mtb), treatment with this compound resulted in a significant decrease in the mycobacterial burden. nih.gov This enhanced antibacterial activity was directly correlated with suppressed arginase activity and a corresponding increase in NO production, as measured by nitrite (B80452) concentrations in the cell culture. nih.govresearchgate.net The increase in NO contributes to nitrosative stress, which is known to cause damage to Mtb DNA. nih.gov

Alterations in Intracellular Metabolite Concentrations

As a direct inhibitor of a key metabolic enzyme, this compound fundamentally alters the concentrations of several intracellular metabolites that are part of the L-arginine pathway.

Changes in L-Arginine Levels

Arginase and nitric oxide synthase (NOS) compete for their common substrate, L-arginine. nih.gov By inhibiting arginase, this compound reduces the consumption of L-arginine through this pathway, making more of the amino acid available for other metabolic processes, including the NOS pathway. Studies on endothelial cells have demonstrated that treatment with nor-NOHA can lead to a 14% increase in the total cellular concentration of L-arginine. nih.govresearchgate.net The availability of L-arginine is a critical regulatory factor for macrophage functions; its depletion can strikingly downregulate the translation of iNOS protein, while its availability can augment various macrophage activities. nih.govresearchgate.net

Modulation of L-Ornithine and Polyamine Synthesis

The primary function of arginase is the hydrolysis of L-arginine to produce L-ornithine and urea (B33335). caymanchem.com L-ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are essential for cellular proliferation. nih.govnih.gov this compound is a potent inhibitor of this conversion. nih.gov

In studies on endothelial cells, treatment with nor-NOHA (0.5 mM) inhibited arginase activity by 98% and led to a significant decrease in the cellular concentrations of L-ornithine and the polyamines putrescine and spermidine. nih.govresearchgate.net This demonstrates that arginase is a primary source of ornithine for polyamine synthesis in these cells. nih.govresearchgate.net

Table 2: Effect of nor-NOHA (0.5 mM) on Intracellular Metabolite Concentrations in Endothelial Cells

| Metabolite | Percent Change from Control | Reference |

| L-Arginine | +14% | nih.gov, researchgate.net |

| L-Ornithine | -17% | nih.gov, researchgate.net |

| Putrescine | -65% | nih.gov, researchgate.net |

| Spermidine | -74% | nih.gov, researchgate.net |

Effects on Spermine and Citrulline Levels

The effects of nor-NOHA on the polyamine spermine appear to be context-dependent. While studies in endothelial cells showed a decrease in its precursor, spermidine, research in Balb/c mice treated with nor-NOHA found an increase in the antimicrobial metabolite spermine in the lungs. nih.gov Polyamines like spermidine can influence the metabolism of L-arginine and NO production. nih.gov

By shunting L-arginine away from the arginase pathway, this compound increases its availability for the NOS pathway. The NOS enzyme metabolizes L-arginine into nitric oxide and L-citrulline. nih.gov Consequently, inhibiting arginase with nor-NOHA has been shown to increase the accumulation of L-citrulline in stimulated murine macrophages. nih.gov This effect becomes apparent after incubation times longer than 12 hours. nih.gov

Impact on Gene Expression and Protein Synthesis

The metabolic shifts induced by this compound have a corresponding impact on the expression of various genes and the synthesis of proteins. As mentioned, nor-NOHA treatment alters the expression of key proteins that define the M1 and M2 macrophage phenotypes, such as NOS2, CD80, and CD206. nih.gov

Furthermore, nor-NOHA has been found to affect the expression of adhesion molecules. Gene expression studies revealed that nor-NOHA treatment abolished the differential expression of the intercellular adhesion molecule 1 (Icam1) in growing collateral arteries. nih.gov

The availability of L-arginine itself is a crucial regulator of protein synthesis, particularly for inducible nitric oxide synthase (iNOS). In mouse inflammatory macrophages, a lack of L-arginine does not affect the levels of iNOS mRNA but severely impairs the translation of the iNOS protein. nih.gov However, this translational repression does not appear to follow the canonical stress response pathway involving the phosphorylation of eukaryotic translation initiation factor-2alpha (eIF2α). nih.gov By preserving intracellular L-arginine levels, nor-NOHA can support the sustained synthesis of proteins like iNOS that are crucial for the M1 macrophage response. nih.govpsu.edu

Differential Expression of Metabolic Enzymes (e.g., Arg1, NOS2)

This compound's primary mechanism of action is the competitive and reversible inhibition of arginase, an enzyme that hydrolyzes L-arginine into L-ornithine and urea. rndsystems.comnih.gov This inhibition directly affects the activity and can influence the expression of arginase itself (isoforms Arg1 and Arg2) and its competing enzyme, inducible nitric oxide synthase (NOS2 or iNOS).

In studies on murine macrophages, nor-NOHA proved to be a potent inhibitor of arginase activity, both in unstimulated and stimulated cells, without directly inhibiting or acting as a substrate for NOS2. nih.gov This selective inhibition can lead to an increased availability of L-arginine for NOS2, thereby enhancing the production of nitric oxide (NO) in certain conditions. nih.gov For instance, in aging rat blood vessels where arginase activity is typically elevated, inhibition by nor-NOHA was shown to suppress arginase activity and restore NOS activity and cyclic GMP levels. ahajournals.org

Research on bovine mammary epithelial cells (BMEC) and lactating dairy cows revealed that nor-NOHA administration effectively decreased the activity of arginase. nih.govnih.gov However, in these specific models, it did not have a corresponding effect on the activity or gene expression of nitric oxide synthase. nih.govnih.gov In a mouse model of pulmonary tuberculosis, therapeutic treatment with nor-NOHA reduced the percentage of Arg1-positive macrophages following infection. nih.gov These findings underscore that the effect of nor-NOHA on the reciprocal regulation between arginase and NOS can be context- and tissue-dependent.

| Cell/Tissue Model | Effect on Arginase (Arg1) | Effect on Nitric Oxide Synthase (NOS2/iNOS) | Reference |

|---|---|---|---|

| Murine Macrophages | Potent inhibition of activity (IC50 ~10-12 µM) | No direct inhibition; increased substrate availability for NOS2 | nih.gov |

| Aging Rat Aorta | Suppressed activity | Restored activity | ahajournals.org |

| Bovine Mammary Epithelial Cells | Reduced activity and gene expression | No effect on activity or gene expression | nih.gov |

| Lactating Dairy Cows (in vivo) | Decreased activity in serum and gene expression in mammary gland | No effect on activity in serum or gene expression in mammary gland | nih.gov |

| Mouse Model (M. tuberculosis) | Reduced percentage of Arg1+ cells | Increased NO generation suggested | nih.gov |

Effects on Cell Cycle and Apoptosis-Related Proteins (e.g., P53, ECD)

This compound has been observed to induce apoptosis, or programmed cell death, in several cancer cell lines, particularly under hypoxic (low oxygen) conditions. medchemexpress.complos.org In studies using leukemic cells, nor-NOHA effectively induced apoptosis in cells expressing Arginase 2 (ARG2) under hypoxia, a condition often associated with resistance to therapy. plos.org Similarly, it was found to inhibit proliferation and induce apoptosis in HepG2 liver cancer cells. glpbio.com While the precise mechanism of this pro-apoptotic activity is still under investigation, and has been suggested to involve off-target effects independent of ARG2 inhibition, the modulation of downstream signaling pathways is a key consequence. plos.org

One of the critical proteins governing cell cycle arrest and apoptosis is the tumor suppressor p53. While direct studies linking this compound to p53 expression are limited, an indirect connection can be inferred through the nitric oxide (NO) pathway. The inhibition of arginase by nor-NOHA can increase the production of NO. nih.govahajournals.org Independent research has shown that NO generation, either from chemical donors or via cytokine-induced NOS2, can stimulate the expression of the p53 tumor suppressor gene, which precedes the onset of apoptosis in macrophage and pancreatic cell lines. nih.gov Therefore, it is plausible that the apoptosis induced by nor-NOHA in some cellular contexts could be mediated, at least in part, by an increase in NO leading to the upregulation of p53.

The Ecdysoneless (Ecd) protein is another crucial regulator of the cell cycle. nih.gov Studies have shown that mammalian Ecd is essential for the G1-S phase progression of the cell cycle. nih.gov Its depletion leads to a proliferative block and a reduction in the expression of E2F target genes. nih.gov More recent work has identified ECD as an RNA-binding protein that regulates mRNA splicing, a function essential for cell survival and proliferation. biorxiv.org Currently, there is no direct research evidence linking this compound to the expression or function of the ECD protein.

| Cell Line | Condition | Observed Effect | Reference |

|---|---|---|---|

| ARG2-expressing Leukemic Cells (K562, HL60) | Hypoxia (1% O2) | Dose-dependent induction of apoptosis | plos.org |

| HepG2 (Liver Cancer Cells) | Normoxia | Inhibited proliferation and induced apoptosis | glpbio.com |

| RAW 264.7 Macrophages | NO exposure (indirect link) | Stimulated p53 expression prior to apoptosis | nih.gov |

Influence on Specific Protein Synthesis (e.g., Casein)

The synthesis of specific proteins can be significantly influenced by the metabolic shifts induced by this compound. A notable example is the synthesis of casein, the primary protein in milk, which is heavily dependent on the availability of amino acids, including arginine.

Research using bovine mammary epithelial cells (BMEC) has demonstrated that inhibiting arginase with nor-NOHA leads to a reduction in both cellular proliferation and casein synthesis. glpbio.comnih.gov This effect highlights the importance of the arginase-mediated pathway, which produces ornithine, for mammary cell function. nih.gov An in vivo study in lactating dairy cows corroborated these findings, showing that a continuous infusion of nor-NOHA reduced the synthesis of milk protein, including casein. nih.gov

Interestingly, the suppressive effect of nor-NOHA on casein synthesis could be reversed or altered by supplementing the medium with metabolites from the L-arginine pathway. nih.gov When ornithine was added to BMEC cultures treated with nor-NOHA, the synthesis of casein and cellular proliferation were increased compared to treatment with nor-NOHA alone. glpbio.comnih.gov This suggests that the production of ornithine and its downstream metabolites, rather than arginine itself, is a critical regulatory step for casein synthesis in this model. nih.govnih.gov

| Experimental Model | Treatment | Effect on Casein Synthesis | Reference |

|---|---|---|---|

| Bovine Mammary Epithelial Cells (in vitro) | nor-NOHA | Reduced | glpbio.comnih.gov |

| Bovine Mammary Epithelial Cells (in vitro) | nor-NOHA + Ornithine | Increased (compared to nor-NOHA alone) | glpbio.comnih.gov |

| Bovine Mammary Epithelial Cells (in vitro) | nor-NOHA + Arginine | No change (compared to nor-NOHA alone) | nih.gov |

| Lactating Dairy Cows (in vivo) | nor-NOHA infusion | Reduced | nih.gov |

Physiological and Pathophysiological Implications of Arginase Inhibition by Nor Noha Acetate

Cardiovascular Physiology and Disease

The cardiovascular system is a primary beneficiary of the effects of arginase inhibition by nor-NOHA acetate (B1210297). Its action on endothelial function, vascular tone, and inflammatory responses contributes to its therapeutic potential in a range of cardiovascular conditions.

Restoration of Endothelial Function

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key factor in the development of many cardiovascular diseases. ahajournals.org The arginase inhibitor nor-NOHA acetate has been shown to be effective in restoring endothelial function in various pathological states. medchemexpress.com

In a study on adjuvant-induced arthritis (AIA) in rats, a condition associated with endothelial dysfunction and atherogenesis, treatment with nor-NOHA fully restored the impaired vasodilation of aortic rings in response to acetylcholine (B1216132). nih.govnih.govnih.gov This restorative effect is attributed to an increase in NOS activity, enhanced production of endothelium-derived hyperpolarizing factor (EDHF), and a reduction in superoxide (B77818) anion production. nih.govnih.gov Furthermore, nor-NOHA treatment was found to decrease the activity of cyclooxygenase (COX)-2, thromboxane, and prostacyclin synthases, all of which can contribute to endothelial dysfunction. nih.govnih.gov

Clinical studies have also provided evidence for the beneficial effects of nor-NOHA on endothelial function. In patients with coronary artery disease (CAD), with or without type 2 diabetes, nor-NOHA administration prevented the impairment of flow-mediated dilation (FMD) induced by ischemia-reperfusion. nih.gov This suggests that by inhibiting arginase, nor-NOHA makes more L-arginine available for NOS, thereby improving endothelial function. nih.gov

The table below summarizes the effects of nor-NOHA on endothelial function in different models.

| Model | Key Findings | Reference |

| Adjuvant-Induced Arthritis (AIA) Rats | Fully restored aortic response to acetylcholine; increased NOS activity and EDHF production; reduced superoxide anion production. | nih.govnih.gov |

| Patients with Coronary Artery Disease (CAD) | Prevented ischemia-reperfusion induced impairment of flow-mediated dilation (FMD). | nih.gov |

| Aging Rat Vasculature | Restored depressed L-arginine-dependent vasorelaxant responses in aortic rings from old rats. | ahajournals.org |

Modulation of Vascular Tone and Hemodynamics

Vascular tone, the degree of constriction of a blood vessel, is crucial for regulating blood pressure and blood flow. Nitric oxide is a potent vasodilator, and by increasing its production, this compound can modulate vascular tone and hemodynamics. mdpi.com

In spontaneously hypertensive rats (SHR), long-term treatment with nor-NOHA improved the altered reactivity of mesenteric arteries. Specifically, it restored the contractile response to angiotensin-II and the vasodilatory response to acetylcholine to levels observed in normotensive rats. psu.eduresearchgate.net This improvement in endothelial function is mediated by both nitric oxide synthase and cyclooxygenase-dependent mechanisms. psu.edu

Studies on isolated rat aorta and mesenteric arteries have shown that arginase inhibitors can influence vascular responses. nih.gov While some inhibitors like BEC and L-NOHA effectively reverse tolerance to acetylcholine, nor-NOHA has been observed to enhance this tolerance, an effect that can be partially restored by L-arginine supplementation. nih.gov This suggests a complex interaction with NOS, although nor-NOHA is not considered a direct substrate or inhibitor of NOS. nih.gov

The following table details the impact of nor-NOHA on vascular reactivity in hypertensive models.

| Model | Vessel Type | Effect on Vascular Reactivity | Reference |

| Spontaneously Hypertensive Rats (SHR) | Mesenteric Artery | Restored acetylcholine-induced vasodilation and angiotensin-II-induced contraction. | psu.eduresearchgate.net |

| Rat Aorta and Mesenteric Arteries | Aorta & Mesenteric Arteries | Enhanced tolerance to acetylcholine, partially reversed by L-arginine. | nih.gov |

Mitigation of Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant concern in the treatment of myocardial infarction, as the restoration of blood flow can paradoxically cause further damage to the heart muscle. nih.gov Reduced bioavailability of nitric oxide is a central event in I/R injury. oup.comnih.gov

Arginase inhibition with nor-NOHA has demonstrated a cardioprotective effect in animal models of I/R injury. ncats.io In rats subjected to myocardial I/R, treatment with nor-NOHA significantly reduced the infarct size. This protective effect was dependent on NOS activity, as it was abolished by a NOS inhibitor. nih.gov The mechanism involves shifting the utilization of L-arginine from arginase towards NOS, thereby increasing NO bioavailability. nih.gov

Furthermore, the cardioprotective effect of nor-NOHA administered before reperfusion has been linked to increased expression of protein kinase C epsilon (PKCε) and the activation of mitochondrial ATP-dependent K+ (mitoKATP) channels. nih.gov

The table below presents the quantitative effects of nor-NOHA on myocardial infarct size.

| Animal Model | Reduction in Infarct Size | Associated Mechanisms | Reference |

| Rat | Significant reduction | Dependent on NOS activity; increased PKCε expression; activation of mitoKATP channels. | nih.gov |

Role in Hypertension Pathogenesis

Growing evidence suggests that the dysregulation of arginase plays a key role in the pathophysiology of essential hypertension. psu.eduresearchgate.netnih.govnjppp.com Increased arginase activity can lead to reduced NO production, contributing to the elevated blood pressure seen in hypertensive states. nih.gov

In spontaneously hypertensive rats (SHR), long-term treatment with nor-NOHA has been shown to lower blood pressure. researchgate.net This antihypertensive effect is associated with improved vascular function, including the restoration of normal vascular reactivity in mesenteric arteries. psu.eduresearchgate.net The treatment also blunted the hypertension-induced overexpression of arginase I in these arteries. psu.edu

Furthermore, nor-NOHA treatment has been found to improve arterial compliance in hypertensive rats, an effect that is not solely due to the reduction in blood pressure but reflects intrinsic changes in the vascular tissue. psu.eduresearchgate.net This suggests that arginase inhibition can address some of the structural and functional abnormalities of the vasculature in hypertension.

The following table summarizes the effects of nor-NOHA in a rat model of hypertension.

| Animal Model | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure; improved mesenteric artery reactivity; blunted arginase I overexpression; improved arterial compliance. | psu.eduresearchgate.netresearchgate.netresearchgate.net |

Amelioration of Atherosclerosis Progression

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is closely linked to endothelial dysfunction. nih.govnih.gov By restoring endothelial function, arginase inhibition with nor-NOHA has the potential to ameliorate the progression of atherosclerosis. nih.govresearchgate.net

While direct studies on the effect of nor-NOHA on atherosclerotic plaque size are limited, its ability to improve endothelial function in conditions associated with accelerated atherogenesis, such as rheumatoid arthritis, is a strong indicator of its potential benefit. nih.govnih.gov In a rat model of adjuvant-induced arthritis, nor-NOHA treatment fully restored endothelial function, a key step in preventing the initiation and progression of atherosclerotic lesions. nih.govnih.gov

The mechanism involves increasing NO bioavailability, which has anti-inflammatory and anti-proliferative effects on the vascular wall, and reducing oxidative stress, all of which are crucial in combating atherosclerosis. nih.govnih.gov

Immunomodulation and Anti-inflammatory Responses

The immunomodulatory effects of this compound are rooted in its ability to alter the metabolic landscape of immune cells. By inhibiting arginase, it influences the balance between pro-inflammatory and anti-inflammatory pathways, restores the function of key immune cells, and modulates the expression of signaling molecules that orchestrate the inflammatory response.

Chronic low-grade inflammation in adipose tissue is a key driver of obesity-related metabolic disorders. Research demonstrates that the arginase inhibitor nor-NOHA can effectively mitigate this inflammation. In studies involving mice with high-fat diet (HFD)-induced obesity, oral administration of nor-NOHA led to a significant improvement in the inflammatory profile of epididymal adipose tissue. nih.gov Specifically, treatment with nor-NOHA suppressed macrophage infiltration into adipocytes. nih.gov This was accompanied by a significant downregulation of pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), while the anti-inflammatory cytokine interleukin-10 (IL-10) was upregulated. nih.gov

Furthermore, nor-NOHA treatment favorably modifies the ratio of macrophage phenotypes within the adipose tissue, shifting the balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov This modulation of macrophage polarization is crucial, as M1 macrophages are known to perpetuate inflammation, whereas M2 macrophages are involved in its resolution and tissue repair. nih.gov The beneficial effects of arginase inhibition are supported by findings that treatment with nor-NOHA can prevent the gain of body and adipose tissue weight in mice on a high-fat, high-sucrose diet. mdpi.com These results collectively indicate that arginase inhibition by nor-NOHA is a promising strategy for ameliorating obesity-induced adipose tissue inflammation. nih.gov

Table 1: Effect of nor-NOHA on Inflammatory Cytokine Expression in Co-cultured Adipocytes and Macrophages

| Cytokine | Effect of nor-NOHA Treatment | Reference |

|---|---|---|

| MCP-1 | Significantly Downregulated | nih.gov |

| TNF-α | Significantly Downregulated | nih.gov |

| IL-6 | Significantly Downregulated | nih.gov |

| IL-10 | Significantly Upregulated | nih.gov |

Arginase activity in the tumor microenvironment or during chronic inflammation can lead to the depletion of L-arginine, an amino acid essential for T-cell function. This depletion impairs T-cell receptor signaling, causing cell cycle arrest and suppressing proliferation and anti-tumor activity. nih.govmdpi.com The inhibition of arginase by nor-NOHA can reverse this immunosuppressive mechanism. nih.gov

Studies using supernatants from human polymorphonuclear neutrophils (PMN), which release high levels of arginase, have shown that T-cell proliferation is completely suppressed. nih.gov The addition of nor-NOHA not only prevented this suppression but led to a strong hyperactivation of T-cells, with proliferation rates exceeding control conditions by up to 25-fold. nih.govmdpi.com This hyperactivation was observed in both CD4+ and CD8+ T-cell subpopulations and was driven by productive rounds of cell division. nih.gov By ensuring L-arginine availability, nor-NOHA restores the metabolic fitness of T-cells, allowing for their proper activation, proliferation, and effector functions. nih.govmdpi.com

Table 2: Hyperactivation of T-Cell Proliferation by nor-NOHA

| T-Cell Subpopulation | Approximate Increase in Proliferation (vs. Control) | Reference |

|---|---|---|

| CD4+ T-Cells | ~25-fold (2618%) | nih.gov |

| CD8+ T-Cells | ~10-fold (872%) | nih.gov |

| Total T-Cells (at 20:1 PMN:T ratio) | >10-fold | nih.gov |

The inhibition of arginase by nor-NOHA has been shown to modulate the expression of various cytokines and chemokines in a context-dependent manner. In a rat model of adjuvant-induced arthritis (AIA), a condition associated with significant endothelial dysfunction and inflammation, treatment with nor-NOHA significantly decreased the elevated plasma levels of IL-6 and vascular endothelial growth factor (VEGF). nih.gov The reduction in these pro-inflammatory and angiogenic factors contributed to the restoration of vascular function, independent of the severity of the arthritis itself. nih.gov

In contrast, studies in infectious disease models present a more complex picture. In mice infected with Mycobacterium tuberculosis (Mtb), nor-NOHA treatment led to a moderate decrease in several cytokines, with significant reductions noted for IFN-γ and G-CSF. nih.gov However, in a model of Mtb and HIV co-infection, nor-NOHA treatment significantly increased levels of several pro-inflammatory cytokines, including IL-6, IL-1β, and GM-CSF. nih.gov Notably, across these studies, nor-NOHA treatment did not alter the levels of T-helper 2 (Th2) associated cytokines such as IL-4 and IL-5. nih.gov This suggests that nor-NOHA's influence on cytokine profiles is highly dependent on the specific underlying pathology.

Table 3: Effect of nor-NOHA Treatment on Plasma Cytokine Levels in Adjuvant-Induced Arthritis (AIA) Rat Model

| Group | Plasma IL-6 (pg/mL) | Plasma VEGF (pg/mL) | Reference |

|---|---|---|---|

| Control Rats | 158 ± 27 | 18 ± 2 | nih.gov |

| Untreated AIA Rats | 293 ± 46 | 29 ± 4 | nih.gov |

| nor-NOHA-treated AIA Rats | 168 ± 29 | 19 ± 2 | nih.gov |

| *P < 0.05 vs. Control; **P < 0.05 vs. Untreated AIA. Data are mean ± SEM. |

The effect of nor-NOHA on the infiltration of inflammatory cells into tissues appears to be highly specific to the tissue type and the inflammatory context. In a rat model of arthritis, while nor-NOHA effectively reversed endothelial dysfunction, it did not affect the inflammatory infiltration in the synovium or soft tissues of the joints. nih.gov

However, in other contexts, nor-NOHA has demonstrated a clear ability to reduce cellular infiltration. In mice with diet-induced obesity, nor-NOHA treatment significantly suppressed the infiltration of macrophages into adipose tissue. nih.gov Similarly, in a mouse model of peripheral artery disease, administration of nor-NOHA caused a significant reduction in the accumulation of M2 macrophages around growing collateral arteries, a process linked to arteriogenesis. nih.gov These findings suggest that while nor-NOHA may not impact established, dense inflammatory infiltrates as seen in arthritis, it can effectively modulate the migration and accumulation of macrophages in metabolic and vascular remodeling settings.

Anti-neoplastic and Anti-leukemic Activities

The reliance of certain cancer cells on L-arginine metabolism for proliferation presents a therapeutic vulnerability that can be exploited by arginase inhibitors like this compound. By modulating arginine availability, nor-NOHA can trigger programmed cell death in specific cancer cell lines.

Nor-NOHA has demonstrated significant pro-apoptotic activity against hepatocellular carcinoma and leukemic cell lines. In studies using the human liver cancer cell line HepG2, nor-NOHA inhibited cell proliferation and effectively induced apoptosis. nih.govnih.gov This effect is associated with the inhibition of Arginase 1 (Arg1), leading to an increase in the expression of inducible nitric oxide synthase (iNOS) and higher concentrations of NO, which can be cytotoxic to cancer cells. nih.gov

The anti-leukemic activity of nor-NOHA is particularly pronounced under hypoxic conditions, which are common in the bone marrow microenvironment where leukemia cells reside. frontiersin.orgresearchgate.netdntb.gov.ua In various leukemic cell lines (e.g., K562, KCL22) that express Arginase 2 (ARG2), nor-NOHA induces apoptosis in a dose-dependent manner specifically under hypoxia (1.5% O2), while having little effect in normal oxygen conditions (normoxia). dntb.gov.uanih.govmdpi.comunifr.ch Interestingly, while ARG2 expression correlates with sensitivity, some evidence suggests the anti-leukemic effect may be an off-target activity, as genetic knockout of ARG2 did not fully replicate the apoptotic effect of nor-NOHA. frontiersin.orgmdpi.com Nevertheless, co-treatment with nor-NOHA was shown to overcome hypoxia-mediated resistance to tyrosine kinase inhibitors like imatinib (B729) in chronic myeloid leukemia (CML) cells. dntb.gov.ua

Table 4: Dose-Dependent Apoptosis Induction by nor-NOHA in K562 Leukemic Cells under Hypoxia

| nor-NOHA Concentration | Condition | Effect on Cell Viability/Apoptosis | Reference |

|---|---|---|---|

| 0.1 mM - 1 mM | Normoxia (21% O₂) | Little effect on cell viability | mdpi.com |

| 0.1 mM | Hypoxia (1.5% O₂) | Significant induction of apoptosis | nih.govmdpi.com |

| 0.5 mM | Hypoxia (1.5% O₂) | Increased apoptosis vs. 0.1 mM | nih.govmdpi.com |

| 1 mM | Hypoxia (1.5% O₂) | Strongest induction of apoptosis | nih.govmdpi.com |

Inhibition of Tumor Cell Proliferation, Invasion, and Migration

Research has demonstrated that this compound can impede key processes involved in cancer progression. In hepatocellular carcinoma (HepG2) cells, this compound was found to inhibit cell proliferation and induce apoptosis. glpbio.comnih.gov This was associated with the inhibition of Arginase 1 (Arg1), a decrease in the expression of matrix metalloproteinase-2 (MMP-2), and an increase in the expression of P53 and E-cadherin (ECD). nih.gov Furthermore, the compound suppressed both the invasion and migration of HepG2 cells, an effect linked to increased inducible nitric oxide synthase (iNOS) expression and higher concentrations of nitric oxide (NO). nih.gov

Similar effects have been observed in colon cancer cell lines. In both murine (CT26) and human (HCT116) colon cancer cells, treatment with nor-NOHA significantly reduced the number of living cells and inhibited their migration ability in vitro. nih.gov In a mouse model, administration of nor-NOHA suppressed the metastatic colonization of colon cancer cells. nih.gov

Table 1: Effects of this compound on Tumor Cell Lines

| Cell Line | Cancer Type | Observed Effects | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Inhibited proliferation, invasion, and migration; Induced apoptosis | Inhibition of Arg1; Decreased MMP-2; Increased P53, ECD, and NO production | glpbio.comnih.gov |

| CT26 | Murine Colon Carcinoma | Suppressed living cell numbers; Reduced migration ability; Suppressed metastatic colonization in vivo | Not specified | nih.gov |

| HCT116 | Human Colon Carcinoma | Suppressed living cell numbers; Reduced migration ability | Not specified | nih.gov |

Overcoming Kinase Inhibitor Resistance (e.g., BCR-ABL1 Inhibitors)

In the context of chronic myeloid leukemia (CML), hypoxia can confer resistance to tyrosine kinase inhibitors (TKIs) like imatinib, which target the BCR-ABL1 fusion protein. nih.govtargetedonc.com Studies have shown that this compound can help overcome this resistance. nih.govnih.gov Co-treatment with nor-NOHA and imatinib enhanced the apoptotic effect on CML cells (K562 and KCL22) under hypoxic conditions. nih.gov

Remarkably, nor-NOHA was found to effectively induce apoptosis in ARG2-expressing leukemic cells specifically under hypoxic conditions, but not under normoxic (normal oxygen) conditions. nih.govnih.govmedchemexpress.com This effect was also observed in primary CML patient cells, while normal cord blood cells were largely unaffected, suggesting a potential therapeutic window. nih.gov Interestingly, further investigation using CRISPR/Cas9 gene editing revealed that this anti-leukemic activity was independent of ARG2 inhibition, pointing towards a significant, albeit off-target, mechanism of action. nih.govnih.gov

Table 2: Effect of nor-NOHA on Imatinib-Resistant CML Cells Under Hypoxia

| Cell Line / Sample | Treatment | Condition | Outcome | Reference |

|---|---|---|---|---|

| K562, KCL22 | Imatinib + nor-NOHA | Hypoxia (1.5% O₂) | Enhanced apoptosis compared to imatinib alone | nih.gov |

| Primary CML Cells (CD34+) | Imatinib + nor-NOHA | Hypoxia (1.5% O₂) | Overcame hypoxia-mediated TKI resistance | nih.gov |

| Normal Cord Blood Cells (CD34+) | Imatinib + nor-NOHA | Hypoxia (1.5% O₂) | No significant effect on viability | nih.gov |

Impact on Renal Cell Carcinoma Growth Dynamics

The effect of this compound on renal cell carcinoma (RCC) appears to be dependent on the tumor's specific metabolic profile. nih.govnih.gov Studies on murine RCC cell lines demonstrated that nor-NOHA significantly suppressed cell growth only in cells with high arginase II activity (CL-19 cell line). nih.govnih.govresearchgate.net In these high-expressing cells, a 2 mM concentration of nor-NOHA caused significant growth inhibition after 72 hours of culture. nih.gov Conversely, the compound had no significant effect on the growth of RCC cell lines that produced low levels of arginase (CL-2 and Renca). nih.gov This indicates that the growth of certain RCC tumors is dependent on arginase II, and blocking this enzyme with nor-NOHA can modulate their proliferation. nih.gov

Table 3: Growth Inhibition by nor-NOHA in Murine Renal Cell Carcinoma (mRCC) Cell Lines

| Cell Line | Arginase II Activity | Effect of nor-NOHA (2 mM) on Cell Growth | Reference |

|---|---|---|---|

| CL-19 | High | Significantly inhibited | nih.govnih.gov |

| CL-2 | Low | No significant effect | nih.gov |

| Renca | Low | No significant effect | nih.gov |

Metabolic Regulation in Diverse Biological Systems

Regulation of Amino Acid Homeostasis

By inhibiting arginase, this compound directly influences the metabolic pathways of L-arginine and its derivatives. In hypoxic leukemic cells (K562), which exhibit increased ARG2 expression, intracellular levels of arginine are reduced. nih.gov Treatment with this compound restores these depleted arginine levels, confirming its inhibitory action on arginase activity in the cells. nih.gov

Similarly, in murine RCC cells (CL-19) with high arginase activity, the cells rapidly deplete L-arginine from the culture medium. nih.govnih.gov The addition of this compound significantly reduced this L-arginine consumption and also blocked the corresponding production of L-ornithine, the direct product of the arginase reaction. nih.govresearchgate.net

Table 4: Effect of nor-NOHA on Amino Acid Levels in CL-19 RCC Cell Cultures

| Amino Acid | Treatment | Result | Reference |

|---|---|---|---|

| L-arginine | nor-NOHA (2 mM) | Inhibited depletion from culture supernatant | researchgate.net |

| L-ornithine | nor-NOHA (2 mM) | Inhibited production in culture supernatant | researchgate.net |

Influence on Protein and Fat Synthesis Pathways

The metabolic influence of this compound extends to the synthesis of macromolecules like proteins and fats. In a study involving Chinese Holstein cows, the infusion of this compound was found to decrease the synthesis of both protein and fat in milk. glpbio.com More specific cell culture experiments with bovine mammary epithelial cells (BMEC) showed that this compound reduced cellular proliferation and the synthesis of casein, a major milk protein. glpbio.com When the medium was supplemented with ornithine—the product of the reaction blocked by nor-NOHA—the synthesis of casein and cell proliferation increased, suggesting that the limitation of ornithine was responsible for the reduced synthesis. glpbio.com

Anti-infective Applications and Host Immunity

L-arginine metabolism is a critical battleground between host immune cells and pathogens. nih.govnih.gov The inhibition of arginase by this compound has shown potential as a host-directed therapy. In the context of Mycobacterium tuberculosis (Mtb), treating infected murine macrophages with nor-NOHA polarized them towards a pro-inflammatory M1 phenotype, boosted nitric oxide production, and reduced the bacterial load within the cells. nih.govnih.gov

In mouse models of pulmonary tuberculosis, nor-NOHA treatment reduced lung arginase activity and increased levels of the antimicrobial metabolite spermine (B22157), which was associated with a trend towards lower Mtb burden in the lungs. nih.gov In studies involving humanized mice co-infected with HIV and Mtb, nor-NOHA treatment was observed to increase cytokine responses to the infection. nih.govnih.gov Earlier research also showed that nor-NOHA could delay the progression of leishmaniasis in mice by reducing parasite proliferation and increasing NO generation. nih.gov

Table 5: Immunomodulatory and Anti-infective Effects of this compound

| Model System | Pathogen | Key Findings | Reference |

|---|---|---|---|

| Murine Macrophages (RAW 264.7) | Mycobacterium tuberculosis | Polarized macrophages to M1 phenotype; Increased NO production; Reduced intracellular bacterial burden | nih.govnih.gov |

| Balb/c Mice | Mycobacterium tuberculosis | Reduced pulmonary arginase; Increased antimicrobial spermine; Trend towards reduced lung Mtb CFU | nih.gov |

| Balb/cJ Mice | Leishmania spp. | Delayed disease development; Reduced parasite proliferation; Increased NO production | nih.gov |

Modulation of Host Immune Responses to Mycobacterial Infections (e.g., Mycobacterium tuberculosis)

The metabolism of L-arginine is intricately linked to the immune response against mycobacteria, particularly through the antimicrobial action of nitric oxide (NO). nih.govnih.gov The arginase inhibitor nor-NOHA has been investigated for its potential to modulate tuberculosis (TB) outcomes. nih.govnih.gov In in vitro studies using murine macrophages (RAW 264.7 cell line), treatment with this compound has been shown to polarize macrophages towards a pro-inflammatory M1 phenotype. nih.govnih.gov This polarization is characterized by an increase in NO production and a subsequent reduction in the viability of Mycobacterium tuberculosis (Mtb) within these macrophages. nih.govnih.gov Specifically, nor-NOHA treatment led to a significant decrease in mycobacterial growth and arginase activity, while increasing the concentration of nitrite (B80452), a stable product of NO. nih.gov

In animal models, the effects of this compound are also notable. In Balb/c mice infected with Mtb, administration of nor-NOHA reduced pulmonary arginase activity. nih.gov This was associated with an increase in the antimicrobial metabolite spermine and a trend towards a lower bacterial load (colony-forming units) in the lungs. nih.gov These findings suggest that by inhibiting arginase, nor-NOHA shifts L-arginine metabolism towards the production of microbicidal molecules, thereby enhancing the host's ability to control Mtb infection. nih.gov The inhibition of arginase by nor-NOHA and another inhibitor, BEC, in cultures of human monocytes-derived macrophages significantly inhibited Mtb growth, which was associated with a decrease in polyamine synthesis and a significant increase in NO production. frontiersin.org

| Model System | Key Findings with this compound Treatment | Reference |

| Murine Macrophages (RAW 264.7) | Polarized towards M1 phenotype, increased NO production, reduced Mtb viability. | nih.govnih.gov |

| Balb/c Mice | Reduced pulmonary arginase activity, increased spermine levels, trend towards reduced lung Mtb CFU. | nih.gov |

| Human Monocyte-Derived Macrophages | Inhibited Mtb growth, decreased polyamine synthesis, increased NO production. | frontiersin.org |

Effects in Parasitic Infections (e.g., Leishmaniasis)

The therapeutic potential of arginase inhibition with nor-NOHA has also been explored in the context of parasitic diseases like leishmaniasis. nih.gov In animal models, the in vivo inhibition of arginase by nor-NOHA following infection with two different species of Leishmania resulted in a delay in the development of the disease, although it did not completely prevent it. nih.gov The treatment significantly reduced arginase activity, which was correlated with an increase in NO levels. nih.gov This suggests that nor-NOHA can help control Leishmania infection in Balb/cJ mice by limiting parasite proliferation and enhancing NO-mediated parasite killing. nih.gov Studies have shown that controlling the intracellular growth of Leishmania parasites in infected cells can be achieved by inhibiting arginase with nor-NOHA. nih.gov In BALB/c mice infected with Leishmania tropica or Leishmania major, nor-NOHA treatment delayed the formation of cutaneous lesions. researchgate.net In the L. tropica infected group, the inhibition of arginase activity correlated with increased levels of NO and a significant decrease in parasite load at later stages of the infection. researchgate.net

Role in Bacterial Infections (e.g., Salmonella Infection)

The modulation of arginase activity has shown promise in controlling certain bacterial infections. nih.gov In a BALB/c mouse model of Salmonella infection, the inhibition of arginase activity led to a reduction in the bacterial burden and delayed mortality. nih.govnih.gov This effect is attributed to the increased availability of L-arginine for inducible nitric oxide synthase (iNOS), leading to higher production of NO, which has antimicrobial properties against Salmonella. nih.gov By blocking arginase, the host's ability to kill virulent Salmonella is enhanced in a NO-dependent manner. nih.gov

Impact in Co-infection Models (e.g., HIV/Mtb)

The interplay between L-arginine metabolism and the immune system is particularly complex in the context of co-infections such as HIV and Mtb. nih.govnih.gov In humanized immune system (HIS) mice, HIV infection has been shown to increase plasma arginase levels and enhance the pulmonary arginase response to Mtb infection. nih.govnih.gov This heightened arginase activity due to HIV may promote the survival and replication of both Mtb and HIV. nih.gov When these co-infected HIS mice were treated with nor-NOHA, there was an observed increase in cytokine responses to both Mtb and the co-infection in lung tissue. nih.govnih.gov However, this enhanced cytokine response did not translate into a significant change in either the bacterial load of Mtb or the viral load of HIV. nih.govnih.gov These findings suggest that while arginase inhibitors like nor-NOHA can modulate the immune response in a co-infection setting, their therapeutic efficacy may be complex and require further investigation. nih.gov

Therapeutic Potential in Other Disease Models

Beyond infectious diseases, the inhibition of arginase by this compound has shown therapeutic promise in preclinical models of chronic inflammatory and metabolic disorders.

Amelioration of Allergic Airway Hyperresponsiveness and Inflammation in Asthma Models

In various animal models of asthma, nor-NOHA has demonstrated beneficial effects on key features of the disease. elsevier.es In a guinea pig model of allergic asthma, nor-NOHA normalized the enhanced airway responsiveness to methacholine (B1211447) that occurs after an allergen challenge. nih.gov This effect was attributed to the restoration of bronchodilating NO production, as the effect of nor-NOHA was reversed by an NOS inhibitor. nih.govnih.gov Furthermore, the arginase activity in the airways of allergen-challenged animals was found to be significantly enhanced. nih.gov In a murine model of chronic asthma, inhaled administration of nor-NOHA was effective in alleviating airway inflammation and remodeling. elsevier.es Similarly, in ovalbumin-exposed C57BL/6 mice, nor-NOHA reduced the total inflammatory cell content in the lung lavage fluid. elsevier.es

| Animal Model | Key Findings with this compound Treatment | Reference |

| Guinea Pig (Allergic Asthma) | Normalized allergen-induced airway hyperresponsiveness to methacholine; restored bronchodilating NO production. | nih.govnih.gov |

| Murine (Chronic Asthma) | Alleviated airway inflammation and remodeling upon inhaled administration. | elsevier.es |

| C57BL/6 Mice (Ovalbumin-induced) | Reduced total inflammatory cell content in bronchoalveolar lavage fluid. | elsevier.es |

Suppression of Manifestations in Hyperthyroidism Models

Hyperthyroidism is associated with increased expression and activity of arginase in cardiovascular and renal tissues. nih.govresearchgate.net In rat models of hyperthyroidism, chronic inhibition of arginase with nor-NOHA has been shown to suppress the characteristic hemodynamic manifestations of the disease. nih.govglpbio.com Specifically, chronic treatment with nor-NOHA prevented the increase in systolic blood pressure and heart rate observed in hyperthyroid rats. nih.gov This was accompanied by a decrease in proteinuria and was associated with an increase in plasma nitrates/nitrites (indicative of NO production) and a reduction in markers of oxidative stress. nih.gov These findings highlight a significant role for the arginase pathway in the cardiovascular and renal abnormalities associated with hyperthyroidism. nih.govnih.gov

Research Methodologies and Experimental Models Employed with Nor Noha Acetate

In Vitro Studies

In vitro research has been fundamental in elucidating the direct effects of nor-NOHA acetate (B1210297) on cellular functions, enzyme activity, and molecular pathways.

Cell Culture Systems

A diverse range of cell lines has been utilized to study the effects of nor-NOHA acetate across different biological contexts, from cancer to immunology and agricultural science. Treatment with this compound has been shown to polarize murine macrophages (RAW 264.7) toward an M1 phenotype. nih.gov In cancer research, the compound induced apoptosis in ARG2-expressing K562 leukemic cells, particularly under hypoxic conditions. nih.govnih.gov Studies on HepG2 hepatocellular carcinoma cells revealed that this compound could inhibit proliferation and migration. nih.gov Furthermore, its effects on metabolism and production have been examined in bovine mammary epithelial cells (BMEC), where it was found to reduce cellular proliferation and casein synthesis. glpbio.com

Interactive Table: Cell Lines Used in this compound Research

| Cell Line | Cell Type | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| K562 | Human Chronic Myeloid Leukemia | Cancer, Hypoxia | Induces apoptosis in a dose-dependent manner under hypoxic conditions. | nih.govglpbio.complos.org |

| HepG2 | Human Hepatocellular Carcinoma | Cancer | Inhibits proliferation, invasion, and migration; induces apoptosis. | nih.govglpbio.com |

| RAW 264.7 | Murine Macrophage | Immunology, Infectious Disease | Polarizes macrophages to M1 phenotype, increases nitric oxide (NO). | nih.gov |

| BMEC | Bovine Mammary Epithelial Cells | Metabolism, Agriculture | Reduces cellular proliferation and casein synthesis. | glpbio.com |

| Endothelial Cells | Vascular | Cardiovascular | Inhibits arginase activity, impacting polyamine synthesis. | ncats.io |

| Murine Macrophages | Immune Cells | Immunology, Enzyme Kinetics | Used to demonstrate concentration-dependent decrease in L-ornithine formation. | glpbio.com |

Enzyme Activity Assays for Arginase

The primary mechanism of this compound is the inhibition of arginase, an enzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). Assays to confirm this inhibition are central to its study. A common method involves measuring the conversion of L-[guanidino-¹⁴C]arginine to [¹⁴C]urea in cell or tissue homogenates. nih.gov Another approach is to quantify the formation of urea, a direct product of the arginase reaction. nih.gov The inhibitory effect is also confirmed by measuring changes in amino acid concentrations, specifically the restoration of intracellular L-arginine levels and a decrease in L-ornithine production, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). glpbio.comresearchgate.net The inhibitory concentration (IC₅₀) and inhibition constant (Ki) are key parameters determined from these assays, with nor-NOHA showing a Ki of 0.5 μM for rat liver arginase. selleckchem.com

Interactive Table: Arginase Inhibition Assay Methodologies

| Assay Principle | Method | Measured Analyte(s) | Citations |

|---|---|---|---|

| L-Arginine Hydrolysis | Radiometric Assay | [¹⁴C]urea | nih.gov |

| Urea Production | Colorimetric/Fluorometric Assay | Urea | nih.gov |

| Amino Acid Quantification | High-Performance Liquid Chromatography (HPLC) | L-arginine, L-ornithine | glpbio.comresearchgate.net |

Cell Proliferation, Invasion, and Migration Assays

The potential of this compound to control cancer progression is assessed by examining its effects on key malignant behaviors such as proliferation, invasion, and migration. In studies involving HepG2 cells, the CCK-8 assay was used to measure cell proliferation. nih.gov To evaluate the ability of cells to move through barriers, which mimics the process of metastasis, Transwell™ assays are performed. nih.gov The wound-healing assay is another common technique used to assess cell migration, where a "scratch" is made in a confluent cell monolayer and the rate at which cells migrate to close the gap is measured over time. nih.gov Research has shown that this compound effectively inhibited the invasion and migration of HepG2 cells. nih.govglpbio.com Furthermore, it was observed to reduce cellular proliferation in bovine mammary epithelial cells. glpbio.com

Gene Expression and Protein Level Analysis Methodologies

To understand the molecular mechanisms underlying the observed cellular effects of this compound, researchers analyze changes in gene and protein expression. Western blotting is a standard technique used to determine the protein levels of specific targets. For instance, it was used to detect decreased expression of Arginase 1 (Arg1) and matrix metalloproteinase-2 (MMP-2) and increased levels of p53 and E-cadherin in HepG2 cells. nih.gov It was also used to confirm the expression of Arginase 2 (ARG2) in various leukemia cell lines. nih.gov